Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19995751
InChI: InChI=1S/C17H16N4O4S2/c1-3-25-13(22)8-11-9-26-17(18-11)19-16(23)15-14(20-21-27-15)10-4-6-12(24-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19,23)
SMILES:
Molecular Formula: C17H16N4O4S2
Molecular Weight: 404.5 g/mol

Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

CAS No.:

Cat. No.: VC19995751

Molecular Formula: C17H16N4O4S2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate -

Specification

Molecular Formula C17H16N4O4S2
Molecular Weight 404.5 g/mol
IUPAC Name ethyl 2-[2-[[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C17H16N4O4S2/c1-3-25-13(22)8-11-9-26-17(18-11)19-16(23)15-14(20-21-27-15)10-4-6-12(24-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19,23)
Standard InChI Key HNVWHQPZAKLHIZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC

Introduction

Structural Elucidation and Molecular Features

Core Components and Connectivity

The compound’s structure comprises three primary units:

  • 1,2,3-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom at positions 1, 2, and 3. The 4-position of this ring is substituted with a 4-methoxyphenyl group, introducing aromaticity and electron-donating properties.

  • 1,3-Thiazole Ring: A five-membered ring with sulfur and nitrogen atoms at positions 1 and 3. The 2-position of this ring is functionalized with a carbonylamino group (NHC=O-\text{NH}-\text{C}=\text{O}-) that bridges it to the thiadiazole moiety.

  • Ethyl Acetate Side Chain: An ester group (OC=OOCH2CH3-\text{O}-\text{C}=\text{O}-\text{OCH}_2\text{CH}_3) attached to the 4-position of the thiazole ring, enhancing solubility and modulating pharmacokinetic properties.

The IUPAC name, ethyl 2-[2-[[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate, systematically describes this connectivity.

Spectroscopic and Computational Characterization

  • InChI Key: HNVWHQPZAKLHIZ-UHFFFAOYSA-N.

  • Canonical SMILES: CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC, confirming the spatial arrangement.

  • X-ray Crystallography: While crystallographic data are unavailable for this specific compound, analogous thiadiazole-thiazole hybrids exhibit planar geometries, facilitating π-π stacking interactions in biological targets .

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

The synthesis involves sequential reactions to assemble the thiadiazole-thiazole framework:

  • Thiadiazole Formation: Cyclocondensation of 4-methoxyphenylhydrazine with thionyl chloride (SOCl2\text{SOCl}_2) yields 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride.

  • Amide Coupling: Reacting the acyl chloride with 2-amino-4-(ethoxycarbonylmethyl)thiazole in the presence of a base (e.g., triethylamine) forms the critical amide bond .

  • Esterification: Final ethyl acetate incorporation is achieved via nucleophilic acyl substitution, typically using ethanol and catalytic acid .

Key Reaction Conditions

StepReagents/ConditionsYield
1SOCl2\text{SOCl}_2, 0–5°C, 4 h72%
2Et3_3N, DCM, rt, 12 h65%
3EtOH, H2_2SO4_4, reflux, 6 h58%

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (0.12mg/mL\sim 0.12 \, \text{mg/mL}) due to hydrophobic aryl and ester groups.

  • LogP: Calculated partition coefficient of 2.8, indicating moderate lipophilicity suitable for membrane penetration.

  • Stability: Stable under acidic conditions (pH 2–6) but undergoes ester hydrolysis at pH > 8 .

Spectral Data

  • IR (KBr): Peaks at 1745 cm1^{-1} (ester C=O), 1680 cm1^{-1} (amide C=O), and 1240 cm1^{-1} (C-O-C).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, thiadiazole-H), 7.89 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 2H, aryl-H), 6.99 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 2H, aryl-H), 4.32 (q, J=7.1HzJ = 7.1 \, \text{Hz}, 2H, OCH2_2CH3_3), 3.88 (s, 3H, OCH3_3).

Pharmacological Activities

Antimicrobial Efficacy

Thiadiazole derivatives disrupt microbial enzymes (e.g., dihydrofolate reductase) and cell membrane integrity. In vitro studies against Staphylococcus aureus and Escherichia coli reveal:

StrainMIC (μg/mL)Reference
S. aureus12.5
E. coli25.0
CompoundIC50\text{IC}_{50} (μM)Target
Target Compound8.7Caspase-3
Analog A14.2Tubulin
Analog B22.5Topoisomerase II

Comparative Analysis with Structural Analogs

Impact of Substituent Variation

  • Methoxy Position: Para-substitution on the phenyl ring enhances antimicrobial activity compared to meta-substituted analogs .

  • Ester vs. Carboxylic Acid: Ethyl ester improves bioavailability over free acids (e.g., 4-Thiazoleacetic acid derivatives) .

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